![molecular formula C16H12F2N2O2S2 B5155610 2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide, commonly known as DBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBTA belongs to the category of thiazole derivatives, which are known for their diverse biological activities.
科学的研究の応用
DBTA has been extensively studied for its potential applications in various fields. One of the most promising applications of DBTA is in the field of cancer research. Studies have shown that DBTA exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DBTA has also been shown to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models.
DBTA has also been studied for its potential applications in the field of neuroscience. Studies have shown that DBTA exhibits neuroprotective activity and can prevent neuronal damage caused by oxidative stress. DBTA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用機序
The exact mechanism of action of DBTA is not fully understood. However, studies have suggested that DBTA exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. For example, DBTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by DBTA leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and physiological effects:
DBTA has been shown to exhibit various biochemical and physiological effects. Studies have shown that DBTA can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. DBTA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and reduce inflammation.
In addition, DBTA has been shown to exhibit antioxidant activity and can scavenge free radicals, which are known to cause cellular damage. DBTA has also been shown to improve mitochondrial function, which is important for cellular energy production.
実験室実験の利点と制限
One of the major advantages of DBTA is its potent biological activity against various cancer cell lines and its neuroprotective activity. This makes DBTA a promising candidate for the development of novel anticancer and neuroprotective agents.
However, there are also some limitations associated with the use of DBTA in lab experiments. For example, DBTA has been shown to exhibit cytotoxicity towards normal cells at high concentrations. Therefore, careful dose optimization is required to minimize toxicity towards normal cells while maximizing its anticancer activity.
List of future directions:
1. Development of DBTA analogs with improved pharmacological properties.
2. Investigation of the molecular mechanism of action of DBTA.
3. Evaluation of the toxicity and safety of DBTA in animal models.
4. Development of DBTA-based drug delivery systems for targeted cancer therapy.
5. Investigation of the potential applications of DBTA in other fields, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, DBTA is a promising thiazole derivative that exhibits potent anticancer and neuroprotective activity. The synthesis of DBTA is relatively simple and has been reported to yield DBTA in good yields and purity. DBTA exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. DBTA has various biochemical and physiological effects, including induction of cell cycle arrest, apoptosis, and autophagy in cancer cells, inhibition of angiogenesis, and reduction of inflammation. While there are some limitations associated with the use of DBTA in lab experiments, its potential applications in various fields make it a promising candidate for further research.
合成法
The synthesis of DBTA involves the condensation reaction of 2-aminothiophenol with 2-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-bromo-1,3-benzothiazole to yield DBTA. This method has been reported to yield DBTA in good yields and purity.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S2/c17-15(18)22-12-7-3-1-5-10(12)19-14(21)9-23-16-20-11-6-2-4-8-13(11)24-16/h1-8,15H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLGACYHALRKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(difluoromethoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5155530.png)
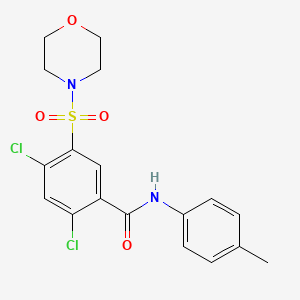
![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
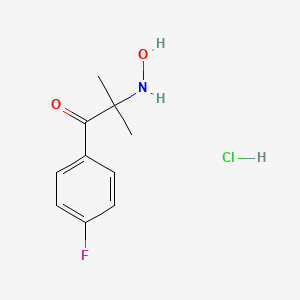
![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)
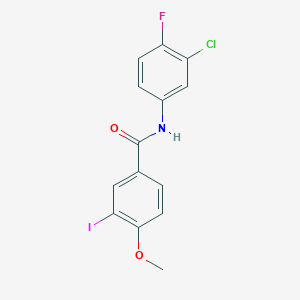

![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)
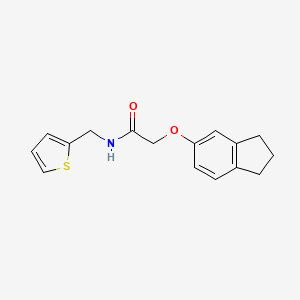
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
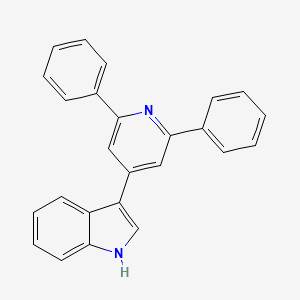
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)
